Home > Products > Screening Compounds P109904 > 2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one
2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one -

2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one

Catalog Number: EVT-3612265
CAS Number:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3-(Trifluoromethyl)Phenoxy]Quinoline

    Compound Description: This compound (referred to as compound I in the research) is a potent antimalarial drug exhibiting both blood and tissue schizonticidal activity. [] Due to its exceptional activity, researchers synthesized several 2-substituted analogs to explore structure-activity relationships and potentially identify more potent and less toxic derivatives. []

    Relevance: This compound is structurally analogous to 2-methyl-3-(4-morpholinylmethyl)-6-phenoxy-4-quinolinol. Both share a quinoline core, a methoxy substituent at position 6, a methyl group at position 4, and an aromatic ether substituent at position 5. The primary difference lies in the substituent at position 8 and the presence of the morpholinylmethyl group in the target compound. This structural similarity makes it a relevant compound for understanding the structure-activity relationship of quinoline-based antimalarial drugs.

8-[(4-Amino-1-Methylbutyl)Amino]-4-Methyl-2-(Trifluoromethyl)-5-[3-(Trifluoromethyl)Phenoxy]Quinoline

    Compound Description: This compound (referred to as compound 8a in the research) emerged as a lead compound during the exploration of 2-substituted analogs of the antimalarial drug 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline. [] This analog displayed superior antimalarial activity and lower toxicity compared to the parent compound, highlighting the influence of the 2-position substituent on both efficacy and safety. []

    Relevance: This compound also shares a significant structural resemblance to 2-methyl-3-(4-morpholinylmethyl)-6-phenoxy-4-quinolinol. Both retain the quinoline core, a methyl substituent at position 4, and an aromatic ether at position 5. The key differences are the presence of a trifluoromethyl group at positions 2 and 8 in compound 8a compared to a methyl group at position 2 and a morpholinylmethyl group at position 3 in the target compound. Examining the activity profile of this analog provides valuable insights into the effects of different substituents on the quinoline scaffold and their impact on antimalarial properties.

WIN 55212-2 [(4,5-Dihydro-2-Methyl-4(4-Morpholinylmethyl)-1-(1-Naphthalenyl-carbonyl)-6H-Pyrrolo[3,2,1ij]Quinolin-6-one]

    Compound Description: WIN 55212-2 is a selective cannabinoid agonist that induces significant hypothermia in rats through activation of central CB1 receptors. [, ] This compound has been extensively studied to understand the thermoregulatory effects of cannabinoids and their interactions with other neurotransmitter systems, such as nitric oxide. [, ]

    Relevance: Although WIN 55212-2 differs significantly in its overall structure from 2-methyl-3-(4-morpholinylmethyl)-6-phenoxy-4-quinolinol, the presence of a morpholinylmethyl substituent in both compounds is a point of structural similarity. This shared feature warrants consideration, especially when investigating the potential biological implications of the morpholinylmethyl group in different chemical contexts. ,

(2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-Methyl-6-(Trifluoromethoxy)-1H-Indol-1-yl}Phenoxy)Butanoic Acid (MK-0533)

    Compound Description: MK-0533 is a selective peroxisome proliferator-activated receptor gamma modulator (SPPARγM) developed for the treatment of type 2 diabetes mellitus (T2DM). [] It demonstrates antidiabetic efficacy comparable to full PPARγ agonists like rosiglitazone and pioglitazone while displaying a reduced potential for adverse effects such as weight gain, edema, and cardiac hypertrophy. []

    Relevance: While MK-0533 and 2-methyl-3-(4-morpholinylmethyl)-6-phenoxy-4-quinolinol have distinct core structures, they both possess a phenoxy group attached to a larger aromatic system. This common structural motif, an aromatic ether linkage, might be of interest when exploring the influence of the phenoxy group on the overall physicochemical properties and biological activities of these compounds.

6-[4-[3-[[2-Hydroxy-3-[4-[2-(Cyclopropylmethoxy)Ethyl]Phenoxy]Propyl]Amino]Propionamido]Phenyl]-5-Methyl-4,5-Dihydro-3(2H)-Pyridazinone

    Compound Description: This compound (referred to as compound 3 in the research) is a mixture of four stereoisomers due to the presence of two asymmetric centers. [] This mixture exhibits a unique pharmacological profile combining vasodilation and beta-adrenergic antagonist activity. []

    Relevance: Similar to MK-0533, this compound shares the presence of a phenoxy group linked to a larger aromatic system with 2-methyl-3-(4-morpholinylmethyl)-6-phenoxy-4-quinolinol. Although the core structures differ significantly, this shared feature might suggest similarities in their physicochemical properties or potential binding interactions with biological targets.

2-Methyl-2-Phenoxy Propionic Acid (MFPA)

    Compound Description: MFPA is an activator of energy metabolism used to mitigate metabolic disorders in dairy cows during the transition period, such as hepatic lipidosis and ketosis. [] Studies investigating its impact on serum lipid profile, ovarian activity, and milk yield have demonstrated its potential in improving metabolic health in dairy cows. []

    Relevance: MFPA shares a simple structural element with 2-methyl-3-(4-morpholinylmethyl)-6-phenoxy-4-quinolinol: the 2-methyl-2-phenoxypropionic acid moiety. While the target compound possesses a significantly more complex structure, examining the metabolic effects of MFPA might provide insights into the potential influence of the 2-methyl-2-phenoxypropionic acid moiety on the biological activity of the target compound.

2-Methyl-8-Quinolinol (Hmq)

    Compound Description: Hmq is a bidentate ligand that readily forms complexes with various metal ions, including nickel(II). [] Equilibrium and X-ray structural studies have revealed the formation of dimeric and trimeric species during the extraction of nickel(II) with Hmq. [] This complexation behavior is relevant for understanding metal ion extraction processes and the potential applications of Hmq in analytical chemistry. []

    Relevance: Although structurally simpler, Hmq shares the 2-methyl-4-quinolinol core with the target compound. Examining its complexation behavior and metal-binding properties can offer valuable insights into the potential interactions of the target compound with metal ions and its potential role in metal chelation or related applications.

Properties

Product Name

2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one

IUPAC Name

2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H22N2O3/c1-15-19(14-23-9-11-25-12-10-23)21(24)18-13-17(7-8-20(18)22-15)26-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,24)

InChI Key

JWDYJSVCJQIKNP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CN4CCOCC4

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.